1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is a complex organosilicon compound It features a pyrrolidine-2,5-dione core, which is a common structural motif in various bioactive molecules, and a trichlorosilyl group attached via an undecanoyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Undecanoyl Intermediate: The synthesis begins with the preparation of the undecanoyl intermediate. This can be achieved by reacting undecanoic acid with thionyl chloride to form undecanoic acid chloride.
Attachment of the Trichlorosilyl Group: The undecanoic acid chloride is then reacted with trichlorosilane in the presence of a base such as triethylamine to form the trichlorosilyl-undecanoyl intermediate.
Coupling with Pyrrolidine-2,5-dione: Finally, the trichlorosilyl-undecanoyl intermediate is coupled with pyrrolidine-2,5-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine-2,5-dione core.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes or silamines.
Oxidation: Oxidized derivatives of the pyrrolidine-2,5-dione core.
Reduction: Reduced derivatives of the pyrrolidine-2,5-dione core.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyrrolidine-2,5-dione core.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems where the trichlorosilyl group can facilitate attachment to various carriers.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is largely dependent on its chemical structure:
Molecular Targets: The pyrrolidine-2,5-dione core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Pathways Involved: The compound may influence cellular pathways related to oxidative stress, inflammation, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-{[11-(Trimethylsilyl)undecanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a trichlorosilyl group.
1-{[11-(Triethoxysilyl)undecanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a triethoxysilyl group instead of a trichlorosilyl group.
Uniqueness
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the trichlorosilyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
870246-45-0 |
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Molecular Formula |
C15H24Cl3NO4Si |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C15H24Cl3NO4Si/c16-24(17,18)12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 |
InChI Key |
UETHYZCLLWUOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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